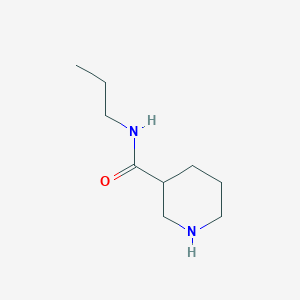![molecular formula C12H13F3N2O B7807291 N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7807291.png)
N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
Descripción general
Descripción
N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C12H13F3N2O and its molecular weight is 258.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibitory Effects in Transcription and Enzyme Potency
- N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide derivatives have been explored as inhibitors in transcription mediated by NF-kappaB and AP-1 transcription factors. Structural modifications to these compounds can significantly impact their cell-based activity and gastrointestinal permeability (Palanki et al., 2000).
- Another derivative, identified as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), showed high potency as a poly(ADP-ribose) polymerase (PARP) inhibitor, indicating its potential in cancer therapy and other medical applications (Penning et al., 2010).
Antifungal and Antimicrobial Activities
- Certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives displayed moderate antifungal activities, offering potential use in combating phytopathogenic fungi (Wu et al., 2012).
- Synthesized N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives showed promising antimicrobial properties against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis (Bąk et al., 2020).
Anti-Cancer Potentials
- A novel class of (2R, 4S)-N-(2, 5-Difluorophenyl)-4-hydroxy-1-(2, 2, 2-trifluoroacetyl) pyrrolidine-2-carboxamide derivatives demonstrated significant effects on cell viability and apoptosis in HepG2 cells, suggesting potential as a therapeutic tool for hepatocellular carcinoma treatment (Ramezani et al., 2017).
Crystal Structure Analysis
- The crystal and molecular structure of certain pyrrolidine-2-carboxamide derivatives, like (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, have been studied, providing insights into their molecular configurations and potential applications in various fields (Chen et al., 2011).
Propiedades
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)8-4-1-2-5-9(8)17-11(18)10-6-3-7-16-10/h1-2,4-5,10,16H,3,6-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXWHEMTOAOMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Phenylpropanamido)methyl]benzoic acid](/img/structure/B7807209.png)

![N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7807219.png)
![4-[(3-Phenoxypropanamido)methyl]benzoic acid](/img/structure/B7807222.png)
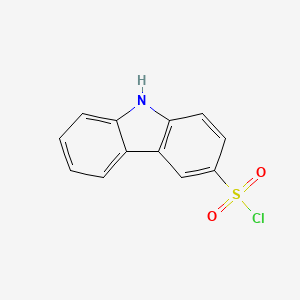

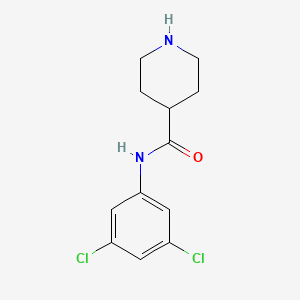

![N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B7807259.png)
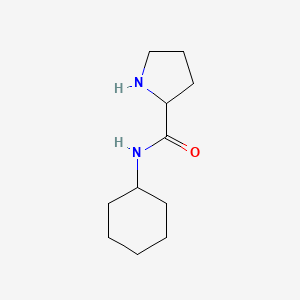
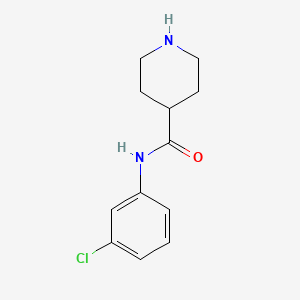
![4-[(2,4-Dichlorophenyl)methylazaniumyl]butanoate](/img/structure/B7807271.png)

